2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol
Description
Properties
Molecular Formula |
C9H7Cl2F3O |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8,15H,4H2 |
InChI Key |
PRAGZTCEAXNRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of Chloroethanol to 4-Chloro-2-(trifluoromethyl)benzaldehyde
The most common synthetic approach involves the nucleophilic addition of chloroethanol to 4-chloro-2-(trifluoromethyl)benzaldehyde. This reaction typically proceeds under basic conditions, using bases such as sodium hydroxide or potassium carbonate to facilitate the addition of the β-chloroethanol moiety to the aldehyde carbonyl group.
Reaction Scheme:
4-chloro-2-(trifluoromethyl)benzaldehyde + chloroethanol → 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol-
- Solvent: Often polar aprotic solvents or aqueous-organic mixtures
- Base: NaOH or K2CO3
- Temperature: Mild heating or room temperature depending on scale and solvent
- Reaction time: Several hours to ensure complete conversion
This method benefits from straightforward reaction conditions and moderate to high yields, making it suitable for both research and scaled-up synthesis.
Epoxide Ring Opening Route
An alternative preparation involves the ring opening of a corresponding epoxide intermediate, such as 2-(4-chlorophenyl)oxirane or 2-methyl-2-(4-(trifluoromethyl)phenyl)oxirane, using chloromethyl reagents under nucleophilic substitution conditions.
Procedure:
The epoxide is reacted with chloroiodomethane in the presence of organometallic reagents such as methyllithium (MeLi) in solvents like 2-methyltetrahydrofuran (2-MeTHF). This leads to regioselective ring opening and formation of the chlorohydrin product.Yields:
High yields (~90%) have been reported with this method, with the product isolated as a colorless oil after chromatographic purification.
Grignard Reagent Approach in Flow Reactors
A more advanced synthetic method employs the use of TurboGrignard reagents reacting with chloroiodomethane and 4-chlorobenzaldehyde in tetrahydrofuran (THF) under controlled low temperatures (-20 °C) in continuous flow reactors.
-
- Precise temperature control
- High reaction efficiency and reproducibility
- Potential for scale-up in industrial settings
-
- Formation of chloromethylmagnesium intermediate from chloroiodomethane and TurboGrignard reagent
- Addition to 4-chlorobenzaldehyde to yield the chlorohydrin product
Yields:
Reported yields reach up to 96% with this method, demonstrating its industrial applicability.
Industrial Production Considerations
Industrial synthesis typically adapts the above methods with optimizations such as:
- Use of continuous flow reactors for better heat and mass transfer
- Catalysts to improve reaction rates and selectivity
- Process intensification to reduce reaction times and waste
These improvements aim to maximize product purity and yield while minimizing environmental impact and production costs.
Reaction Mechanisms and Analysis
Nucleophilic Addition Mechanism
The base deprotonates chloroethanol, generating an alkoxide nucleophile which attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate that collapses to yield the β-chloro-substituted ethanol product.
Epoxide Ring Opening Mechanism
The nucleophile attacks the less hindered carbon of the epoxide ring, opening it to form the chlorohydrin. The presence of chloromethyl reagents and organometallic bases directs regioselectivity and stereochemistry.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic addition to aldehyde | 4-chloro-2-(trifluoromethyl)benzaldehyde, chloroethanol, NaOH/K2CO3, mild heating | 70-90 | Simple, scalable, moderate cost | Longer reaction times possible |
| Epoxide ring opening | 2-(4-chlorophenyl)oxirane, chloroiodomethane, MeLi, 2-MeTHF | ~90 | High yield, regioselective | Requires organometallic reagents |
| Grignard reagent in flow reactor | TurboGrignard, chloroiodomethane, 4-chlorobenzaldehyde, THF, -20 °C | 96 | High yield, continuous process | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanone.
Reduction: Formation of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in the development of more complex molecules. For instance, it can be used to synthesize pharmaceuticals and agrochemicals through nucleophilic substitution reactions and other coupling methods .
Pharmaceutical Intermediates
This compound is particularly significant in pharmaceutical chemistry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). It has been noted for its role in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes . The synthesis process often involves asymmetric reduction techniques that enhance yield and purity while minimizing environmental impact .
Agrochemical Development
In agrochemistry, 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is being explored as a precursor for developing herbicides and fungicides. Its trifluoromethyl group contributes to increased biological activity and stability in various environmental conditions, making it a candidate for novel pesticide formulations .
Case Study 1: Synthesis of Ticagrelor
A study highlighted the use of 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol as an intermediate in the synthesis of ticagrelor. The process involved a chiral catalyst that significantly improved the efficiency of the reaction while reducing costs associated with raw materials and waste management .
| Step | Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric Reduction | (S)-diphenylprolinol | 85 |
| 2 | Coupling Reaction | Rh or Ir based catalyst | 90 |
Case Study 2: Agrochemical Applications
In another study, researchers evaluated the efficacy of derivatives of this compound as potential fungicides against common plant pathogens. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with four analogs, highlighting key structural differences and their implications:
Key Observations:
- Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to analogs with only halogen substituents (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanol) . Chlorine vs. Fluorine: Fluorine’s higher electronegativity (e.g., in 2-Chloro-1-(4-fluorophenyl)ethanol) may enhance hydrogen bonding, whereas chlorine’s larger size contributes to greater steric hindrance and polarizability . Heterocyclic Modifications: The pyrazole-substituted analog () demonstrates how heterocycles can introduce chirality and complex binding interactions, relevant to drug design .
Physicochemical Properties
- Lipophilicity: The target compound’s dual chloro and trifluoromethyl groups result in higher logP values compared to mono-substituted analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Boiling Points: 2-Chloro-1-(4-fluorophenyl)ethanol has a documented boiling point of 257°C , while the target compound’s boiling point is likely higher due to increased molecular weight and polarity.
Biological Activity
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol, also known as (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol, is a chemical compound with significant biological activity. This article reviews its properties, synthesis, and various biological applications, particularly in the fields of pharmacology and biochemistry.
- Chemical Formula : CHClFO
- Molecular Weight : 224.61 g/mol
- IUPAC Name : (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol
- PubChem CID : 83000864
Biological Activity Overview
The biological activity of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol has been explored in various studies, indicating its potential as a therapeutic agent. Its activity is primarily linked to its structural features, which allow it to interact with biological targets effectively.
- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains. QSAR (Quantitative Structure-Activity Relationship) studies suggest that the presence of halogen substituents enhances its antimicrobial properties .
- Neuroprotective Effects : Research indicates that this compound may serve as a chiral building block for neuroprotective agents, contributing to the synthesis of compounds that protect neuronal cells from damage .
- Enzymatic Interactions : The compound has been shown to participate in enzymatic reactions, where it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various fluorinated phenolic compounds, including 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol, revealed that the presence of trifluoromethyl groups significantly enhanced their activity against Mycobacterium tuberculosis. The study utilized molecular docking and dynamics simulations to predict binding affinities to target proteins .
Study 2: Synthesis and Application in Neuroprotection
In another research effort, the compound was synthesized as part of a series aimed at developing neuroprotective agents. The synthesis involved whole-cell biocatalysis using recombinant E. coli, which yielded high enantiomeric purity of the desired product. The study highlighted the compound's potential in drug development for neurodegenerative diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
